molecular formula C16H21N3O3S B5302524 isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate

isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate

Cat. No. B5302524
M. Wt: 335.4 g/mol
InChI Key: LJBSTVLTPUILCP-UHFFFAOYSA-N
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Description

Isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate, also known as Isobutyl DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzimidazole derivative that has shown promise in various biochemical and physiological studies. In

Scientific Research Applications

Isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate DMABN has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for imaging applications. Its unique chemical structure makes it an attractive candidate for further exploration in various fields of research.

Mechanism of Action

The mechanism of action of isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate DMABN is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate DMABN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. It has also been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair. These effects suggest that isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate DMABN may have potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate DMABN is its high yield and purity in synthesis. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the exploration of isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate DMABN. One potential direction is the development of more efficient synthesis methods that can produce higher yields and purities of the compound. Another direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a fluorescent probe for imaging applications.

Synthesis Methods

The synthesis of isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate DMABN involves the reaction of 2-mercaptobenzimidazole with isobutyl chloroformate and dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by acidification and extraction. The yield of the reaction is typically high, and the purity of the product can be easily achieved through column chromatography.

properties

IUPAC Name

2-methylpropyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-11(2)9-22-16(21)19-13-8-6-5-7-12(13)17-15(19)23-10-14(20)18(3)4/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBSTVLTPUILCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1C2=CC=CC=C2N=C1SCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzimidazole-1-carboxylic acid, 2-dimethylaminocarbonylmethylthio-, isobutyl ester

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